(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid
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Overview
Description
cis-4,10,13,16-Docosatetraenoic Acid: is a long-chain polyunsaturated fatty acid. It is a minor component of rat testis lipids and is known for its unique structure, which includes multiple double bonds at specific positions along the carbon chain . This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-4,10,13,16-Docosatetraenoic Acid typically involves the use of specific starting materials and reagents to introduce the desired double bonds at the correct positions. One common method involves the use of Wittig reactions to form the double bonds, followed by hydrogenation and other steps to achieve the final product .
Industrial Production Methods: : Industrial production of cis-4,10,13,16-Docosatetraenoic Acid may involve the extraction from natural sources, such as fish oil or rat testis lipids, followed by purification and refinement processes. Advanced techniques like gas chromatography and mass spectrometry are often used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-4,10,13,16-Docosatetraenoic Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the double bonds, converting them into single bonds.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce saturated fatty acids .
Scientific Research Applications
Chemistry: : cis-4,10,13,16-Docosatetraenoic Acid is used as a standard in analytical chemistry for the identification and quantification of fatty acids in various samples .
Biology: : In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on cellular signaling pathways .
Medicine: : Research in medicine explores the potential therapeutic applications of cis-4,10,13,16-Docosatetraenoic Acid, including its anti-inflammatory and neuroprotective properties .
Industry: : In the industrial sector, this compound is used in the formulation of specialized dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid): Another polyunsaturated fatty acid with similar structural features but different biological activities.
Arachidonic Acid: A well-known polyunsaturated fatty acid involved in inflammatory responses.
Eicosapentaenoic Acid: A polyunsaturated fatty acid found in fish oil with anti-inflammatory properties.
Uniqueness: : cis-4,10,13,16-Docosatetraenoic Acid is unique due to its specific double bond positions and its presence in rat testis lipids. Its distinct structure and biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,19-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQVYRKLOONGO-DLKMBKFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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